molecular formula C7H9BrN2S2 B2638297 4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine CAS No. 1502630-59-2

4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine

Cat. No.: B2638297
CAS No.: 1502630-59-2
M. Wt: 265.19
InChI Key: HMXVXAZFEQFMAJ-UHFFFAOYSA-N
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Description

4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine is a chemical compound with the molecular formula C7H9BrN2S2. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a thiazole ring substituted with a bromine atom and a thiomorpholine moiety, making it an interesting subject for various chemical and biological studies .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine typically involves the reaction of 4-bromo-1,3-thiazole with thiomorpholine under controlled conditions. One common method includes the use of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-thiazol-2-amine
  • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
  • 1-(4-Bromothiazol-2-yl)ethanone

Uniqueness

4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the thiomorpholine moiety allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-bromo-1,3-thiazol-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S2/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXVXAZFEQFMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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